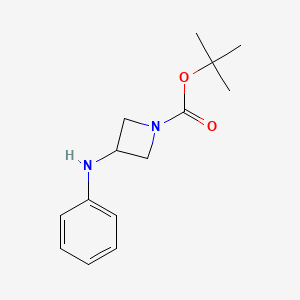
N-(3-Methylpiperidin-4-yl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Methylpiperidin-4-yl)acetamide hydrochloride” is a chemical compound with the CAS Number: 550370-51-9 . It has a molecular weight of 192.69 and its IUPAC name is N-methyl-N-(4-piperidinyl)acetamide hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16N2O.ClH/c1-7(11)10(2)8-3-5-9-6-4-8;/h8-9H,3-6H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación
Kinetic Modeling of PET Tracers for Acetylcholinesterase Activity
One of the key scientific applications related to compounds structurally similar to N-(3-Methylpiperidin-4-yl)acetamide hydrochloride involves the use of N-[11C]Methylpiperidin-4-yl propionate ([11C]PMP) in positron emission tomography (PET) studies to measure acetylcholinesterase (AChE) activity in the human brain. This research focuses on evaluating kinetic analysis alternatives for estimating relative AChE activity, contributing significantly to understanding neurological functions and disorders (Koeppe et al., 1999).
Growth Hormone Modulation
Another significant application area is the exploration of compounds like BS 100–141, which shares a similar pharmacological niche, for their effects on growth hormone (GH) secretion in humans. This research highlights the potential of specific compounds in modulating GH secretion, pointing towards their application in treating growth hormone deficiencies or imbalances (Lancranjan & Marbach, 1977).
Understanding Drug Metabolism
Research also extends to the metabolism of related compounds in the human body, providing a foundation for understanding how similar chemical structures are processed. This knowledge is crucial for the development of therapeutic agents with optimized pharmacokinetic profiles. Studies on compounds like acetaminophen and its metabolites underline the importance of identifying and quantifying metabolic pathways for safer and more effective drug design (Mrochek et al., 1974).
Neonicotinoid Insecticide Biomonitoring
In environmental health research, studying the metabolites of neonicotinoid insecticides in human urine offers insights into exposure levels and potential health impacts. This research is indicative of how similar compounds could be monitored in human populations to assess exposure and health risks, emphasizing the importance of developing sensitive and specific analytical methods for biomonitoring purposes (Song et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
N-(3-methylpiperidin-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6-5-9-4-3-8(6)10-7(2)11;/h6,8-9H,3-5H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVJVGHVPMOZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1NC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2817307.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2817312.png)
![1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2817313.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2817316.png)
![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2817320.png)
